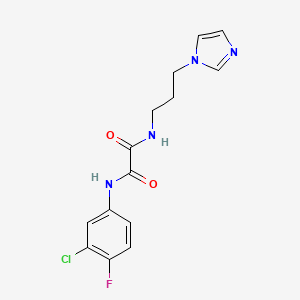

N'-(3-chloro-4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-(3-chloro-4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide, also known as CFIO, is a small molecule compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

DNA-Binding Molecules

Py-Im polyamide conjugates, developed from DNA-binding antibiotics, show promise in cell permeation and sequence-specific DNA binding, influencing gene expression in vivo. These conjugates, especially when linked with fluorophores, offer potential in biological imaging and sequence-specific recognition (T. Vaijayanthi et al., 2012).

Synthesis and Evaluation of Biological Activities

Research into N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents has revealed compounds with notable reactivity and electronic properties, highlighting the influence of electron delocalization on the stability and structure of potential NHC precursors (M. Hobbs et al., 2010). Additionally, compounds synthesized from N'-(3-chloro-4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide derivatives have been evaluated for cytotoxic and antioxidant activities, identifying specific derivatives with active properties in these areas (Journals Iosr et al., 2015).

Modification Strategies to Reduce Metabolism

Efforts to modify the imidazo[1,2-a]pyrimidine moiety in certain compounds have been aimed at reducing rapid metabolism by aldehyde oxidase (AO), with strategies such as altering the heterocycle or blocking reactive sites proving effective (A. Linton et al., 2011).

Chemiluminescence Applications

Oxamide reagents, including those derived from similar chemical structures, have been explored for their use in peroxyoxalate chemiluminescence, providing insights into potential analytical applications and the efficiency of chemiluminescent reactions (N. W. Barnett et al., 2000).

Fluorescent Sensor Development

Research into the design of fluorescent sensors for the detection of toxic chemicals such as oxalyl chloride and phosgene has led to the creation of probes that utilize similar chemical frameworks, demonstrating the potential for on-site visual detection of hazardous substances (Wen-Qiang Zhang et al., 2017).

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds have been shown to be effective againstAspergillus fumigatus , the pathogenic agent for pulmonary aspergillosis .

Mode of Action

It is known that imidazole-containing compounds can interact with the biological systems of aspergillus fumigatus, leading to its inhibition .

Biochemical Pathways

It is known that imidazole-containing compounds can interfere with the normal functioning of aspergillus fumigatus, leading to its inhibition .

Pharmacokinetics

The synthesis of this compound involves the claisen-schmidt condensation of 4-(1h-imidazol-1-yl)benzaldehyde with 3′-chloro-4′-fluoroacetophenone using aqueous sodium hydroxide in methanol . This suggests that the compound might have good solubility in polar solvents, which could potentially influence its bioavailability.

Result of Action

It is known that imidazole-containing compounds can inhibit the growth of aspergillus fumigatus .

Action Environment

It is known that the efficacy of imidazole-containing compounds against aspergillus fumigatus can be influenced by factors such as the presence of other microorganisms and the ph of the environment .

Eigenschaften

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN4O2/c15-11-8-10(2-3-12(11)16)19-14(22)13(21)18-4-1-6-20-7-5-17-9-20/h2-3,5,7-9H,1,4,6H2,(H,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPOVCBUDLMXDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(=O)NCCCN2C=CN=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(methylsulfanyl)benzyl]-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2407971.png)

![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2407988.png)

![N-prop-2-enyl-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2407990.png)

![2-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid](/img/structure/B2407991.png)

![4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2407992.png)

![N~2~-[3-(dimethylamino)propyl]-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2407993.png)

![N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2407994.png)